molecular formula C6H7NO2 B8437631 (4-Hydroxy-but-2-ynyloxy)-acetonitrile

(4-Hydroxy-but-2-ynyloxy)-acetonitrile

Cat. No. B8437631
M. Wt: 125.13 g/mol
InChI Key: KSMJZAZCLNZPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Hydroxy-but-2-ynyloxy)-acetonitrile is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Hydroxy-but-2-ynyloxy)-acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Hydroxy-but-2-ynyloxy)-acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

2-(4-hydroxybut-2-ynoxy)acetonitrile

InChI

InChI=1S/C6H7NO2/c7-3-6-9-5-2-1-4-8/h8H,4-6H2

InChI Key

KSMJZAZCLNZPHE-UHFFFAOYSA-N

Canonical SMILES

C(C#CCOCC#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% dispersion in oil, 7.5 g, 188 mmol) was added to a solution of 2-butyne-1,4-diol (16.1 g, 187 mmol) in THF (150 mL) at 0° C. under nitrogen. After 1 h at 0° C., bromoacetonitrile (8.33 mL, 120 mmol) was added slowly and the reaction was allowed to warm to rt. After 22 h at rt, the reaction was quenched with 1 N HCl (150 mL) and extracted with EtOAc (3×150 mL). The combined extracts were washed with brine (150 mL), dried (Na2SO4), filtered and concentrated in vacuo. Purification of the residue by flash column chromatography on silica gel (CH2Cl2→2% MeOH/CH2Cl2, gradient) afforded 4.35 g (29%) of (4-hydroxy-but-2-ynyloxy)-acetonitrile.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.33 mL
Type
reactant
Reaction Step Two

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